molecular formula C17H17NO3 B1680006 N-Phenylacetylphenylalanine CAS No. 738-75-0

N-Phenylacetylphenylalanine

Cat. No. B1680006
CAS RN: 738-75-0
M. Wt: 283.32 g/mol
InChI Key: LIIPHJDKZNTNII-HNNXBMFYSA-N
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Description

N-Phenylacetylphenylalanine is a derivative of phenylalanine, resulting from the reaction of phenylalanine at the amino group or the carboxy group . It has been detected in a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) .


Synthesis Analysis

N-Acetyl-L-phenylalanine, an acetyl analog of L-phenylalanine, is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine . These are employed as versatile building blocks in peptide synthesis . For instance, N-acetyl phenylalanine methyl ester can be synthesized by an esterification reaction with methanol using Mukaiyama’s reagent .


Molecular Structure Analysis

The molecular formula of N-Phenylacetylphenylalanine is C11H13NO3 . Its molecular weight is 207.2258 . The IUPAC Standard InChI is InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 .


Chemical Reactions Analysis

N-Acetyl-L-phenylalanine is used in various chemical reactions. For example, it can be used to synthesize N-acetyl phenylalanine methyl ester by an esterification reaction with methanol . It can also be used to synthesize Acetylaminocyclohexane propanoic acid by a rhodium-catalyzed hydrogenation reaction .


Physical And Chemical Properties Analysis

N-Acetyl-L-phenylalanine is a powder with an optical activity of [α]22/D +40.0°, c = 1 in methanol . It has a melting point of 171-173 °C (lit.) . It is used in peptide synthesis and has functional groups of amine and carboxylic acid .

Scientific Research Applications

Self-Assembling Microstructures

N-Phenylacetylphenylalanine analogs have been studied for their capacity to form unique microstructures through self-assembly. These structures exhibit diverse mechanical, optical, piezoelectric, and semiconductive properties, making them useful for various applications such as energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

Electrochemical Sensors and Biosensors

Phenylalanine, a component of N-Phenylacetylphenylalanine, is vital for human health and is detected using electrochemical sensors and biosensors. These devices are significant for monitoring phenylalanine levels in individuals with phenylketonuria, a genetic disorder, aiding in managing health status (Dinu & Apetrei, 2020).

Metabolism in Plants

In plants, phenylalanine plays a critical role in primary and secondary metabolism. It serves as a precursor for numerous compounds crucial for plant reproduction, growth, and stress defense, particularly in the biosynthesis of lignin, a key wood constituent (Pascual et al., 2016).

Genetic Engineering in Microbial Production

Modifying Escherichia coli to enhance L-phenylalanine biosynthesis has applications in producing this essential amino acid for health and nutritional products. Such genetic engineering approaches can increase the yield and efficiency of L-phenylalanine production (Liu et al., 2018).

Protein Biosynthesis

N-Phenylacetylphenylalanine derivatives have been used to replace phenylalanine in bacterial proteins, enabling the synthesis of proteins with novel functionalities. This has potential applications in bioconjugation, photoaffinity labeling, X-ray crystallography, and metal coordination (Kirshenbaum et al., 2002).

properties

IUPAC Name

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPHJDKZNTNII-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224218
Record name N-Phenylacetylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Phenylacetylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Phenylacetylphenylalanine

CAS RN

738-75-0
Record name Phenylacetyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylacetylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylacetylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylacetylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
W Guo, L Luo, Y Meng, W Chen, L Yu, C Zhang… - Frontiers in …, 2022 - frontiersin.org
… In specific, on the one hand, the contents of 5-hydroxyindole, LPE (0:0/22:5), indole 3-phosphate, and N-phenylacetylphenylalanine were remarkably elevated in NASH group when …
Number of citations: 5 www.frontiersin.org
MF Nazarudin, MS Shahidan, NAIN Mazli, TH Teng… - Fisheries Science, 2022 - Springer
… The presence of metabolites such as alanine, N-phenylacetylphenylalanine, glutamic acid, 2-… N-phenylacetylphenylalanine was observed in the aromatic region between δ 7.10 and δ …
Number of citations: 4 link.springer.com
H Yanagawa, Y Makino, K Sato, M Nishizawa… - Advances in Space …, 1983 - Elsevier
… N—Phenylacetylphenyl— alanineamide was prepared from N—phenylacetylphenylalanine [11]and ammonium hydroxide in the presence of l—ethyl—3(3—dimethyiaminopropyl)…
Number of citations: 4 www.sciencedirect.com
P Cao, M Yue, Y Cheng, MA Sullivan… - Food Science & …, 2023 - Wiley Online Library
… Tuzzerella was closely related to a number of metabolites, including 12 positively correlated compounds (N-phenylacetylphenylalanine, 1-aminocyclohexanoic acid, Phe-Asn, DL-O-…
Number of citations: 2 onlinelibrary.wiley.com
Y Li, M Girgis, SY Wise, OO Fatanmi, TM Seed… - Scientific Reports, 2021 - nature.com
… Several dysregulated metabolites such as phenylalanine, N-phenylacetylphenylalanine, Phe-Phe, and tyramine appear to have recovered using both treatments, whereas some …
Number of citations: 12 www.nature.com
A Galat - Journal of the American Chemical Society, 1950 - ACS Publications
… In 1897 Erlenmeyer reported the formation of the amide of N-phenylacetylphenylalanine as the product of the reaction between a-(N-benzamido)cinnamic acid and ammonia1 …
Number of citations: 25 pubs.acs.org
SA Chasapi, E Karagkouni, D Kalavrizioti, S Vamvakas… - Metabolites, 2022 - mdpi.com
… ); tartrate (4.35) and N-phenylacetylphenylalanine (7.19) with the … , imidazole, N-phenylacetylphenylalanine and tartrate are … also referring to N-phenylacetylphenylalanine as a urinary …
Number of citations: 5 www.mdpi.com
A Galat - Journal of the American Chemical Society, 1951 - ACS Publications
A synthesis of 3, 4-dihydropapaverine, the key intermediate in the syntheses of the three opium alkaloids, papaverine, papaveraldine and laúdanosme, is reported. 3, 4-…
Number of citations: 36 pubs.acs.org
L Yang, Z Li, Y Song, Y Liu, H Zhao, Y Liu, T Zhang… - Clinica chimica acta, 2019 - Elsevier
… In addition, N-phenylacetylphenylalanine and L-glutamine, N-acetyltryptophan and 5-oxoproline, N-acetylglutamic acid and prolylhydroxyproline are closely related to each other, which …
Number of citations: 33 www.sciencedirect.com
M Demirel, AZ Gul, F Koktasoglu, H Agac… - Journal of Chemical …, 2023 - acgpubs.org
Iron deficiency anemia is a prevalent type of anemia globally, caused mainly by the deficiency of iron, which is an essential component of various metabolic pathways. In this study, we …
Number of citations: 2 www.acgpubs.org

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